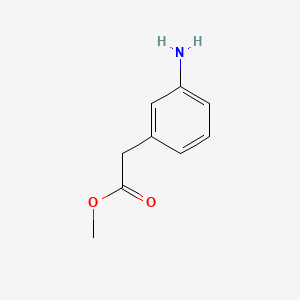

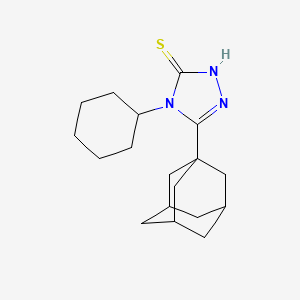

![molecular formula C8H9N3O2S B1317153 3-[(Hydrazinocarbonothioyl)amino]benzoic acid CAS No. 88114-33-4](/img/structure/B1317153.png)

3-[(Hydrazinocarbonothioyl)amino]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-[(Hydrazinocarbonothioyl)amino]benzoic acid is an organic compound with the molecular formula C8H9N3O2S . It contains a total of 23 atoms, including 9 Hydrogen atoms, 8 Carbon atoms, 3 Nitrogen atoms, 2 Oxygen atoms, and 1 Sulfur atom . It also contains 23 bonds, including 14 non-Hydrogen bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic carboxylic acid, 1 urea (-thio) derivative, 1 N hydrazine, and 1 hydroxyl group .

Molecular Structure Analysis

The molecular structure of 3-[(Hydrazinocarbonothioyl)amino]benzoic acid is characterized by a total of 23 bonds, including 14 non-Hydrogen bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic carboxylic acid, 1 urea (-thio) derivative, 1 N hydrazine, and 1 hydroxyl group .Physical And Chemical Properties Analysis

3-[(Hydrazinocarbonothioyl)amino]benzoic acid is a white solid . It is only slightly soluble in water but is soluble in acetone, boiling water, hot alcohol, hot chloroform, and ether .Aplicaciones Científicas De Investigación

Spectroscopic Studies and Structural Analysis

4-(3-Benzoylthioureido)benzoic acid, a compound similar to 3-[(Hydrazinocarbonothioyl)amino]benzoic acid, has been synthesized and characterized through various spectroscopic techniques including MS, FT-IR, 1H-NMR, 13C-NMR, and UV–Visible. The structure was also analyzed crystallographically, highlighting the importance of such compounds in understanding the molecular and crystal structure through spectroscopy and crystallography (Aydın, Ünver, Aykaç, & Iskeleli, 2010).

Biological Activity and Synthesis

Research has explored the synthesis of benzoic and nicotinic acid hydrazides coupled with amino acids, leading to the formation of hydrazides with notable antimicrobial activity. The study highlights the potential of such compounds in the development of antimicrobial agents and their importance in pharmaceutical research (Khattab, 2005).

Biosynthesis and Microbial Production

A study on 3-amino-benzoic acid (3AB), a compound structurally related to 3-[(Hydrazinocarbonothioyl)amino]benzoic acid, demonstrated its biosynthesis using a microbial system from simple substrates like glucose. This research signifies the potential of microbial systems in biosynthesizing complex molecules, opening pathways for sustainable and efficient production of important compounds (Zhang & Stephanopoulos, 2016).

Benzoic Acid Derivatives in Food and Additives

Benzoic acid and its derivatives, including compounds like 3-[(Hydrazinocarbonothioyl)amino]benzoic acid, play a crucial role in food as antibacterial and antifungal preservatives and flavoring agents. The widespread occurrence, production, and use of these compounds make them a significant subject of study in food science and environmental exposure (del Olmo, Calzada, & Nuñez, 2017).

Propiedades

IUPAC Name |

3-(aminocarbamothioylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2S/c9-11-8(14)10-6-3-1-2-5(4-6)7(12)13/h1-4H,9H2,(H,12,13)(H2,10,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NURGLFIQOUIBTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=S)NN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50530342 |

Source

|

| Record name | 3-[(Hydrazinecarbothioyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50530342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Hydrazinocarbonothioyl)amino]benzoic acid | |

CAS RN |

88114-33-4 |

Source

|

| Record name | 3-[(Hydrazinecarbothioyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50530342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

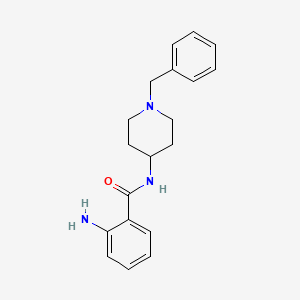

![2,8-Diazaspiro[4.5]decane-1,3-dione](/img/structure/B1317072.png)

![[3-(ethoxycarbonyl)-2,4-dimethyl-5-phenyl-1H-pyrrol-1-yl]acetic acid](/img/structure/B1317103.png)